![molecular formula C17H16N2O6 B13584302 [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate CAS No. 485375-40-4](/img/structure/B13584302.png)
[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines a tetrahydronaphthalene moiety with a nitrofuran carboxylate group
Métodos De Preparación
The synthesis of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves multiple steps. The process begins with the preparation of the tetrahydronaphthalene derivative, which is then reacted with a carbamoyl chloride to form the carbamoyl intermediate. This intermediate is subsequently coupled with 5-nitrofuran-2-carboxylic acid under specific reaction conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrofuran moiety is known to generate reactive oxygen species, which can induce oxidative stress and damage in target cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant.
The uniqueness of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
485375-40-4 |
|---|---|
Fórmula molecular |
C17H16N2O6 |
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H16N2O6/c20-15(10-24-17(21)14-8-9-16(25-14)19(22)23)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,8-9,13H,3,5,7,10H2,(H,18,20) |
Clave InChI |
QRKZZIPHKHTKCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC(=O)COC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Solubilidad |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
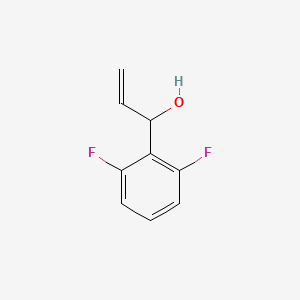
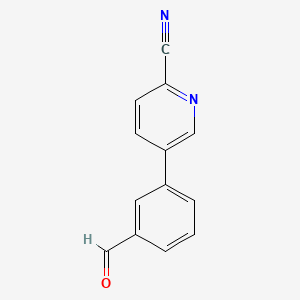
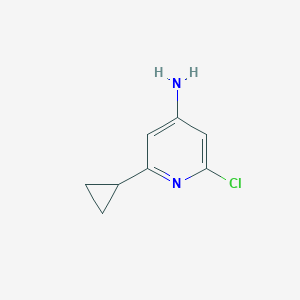


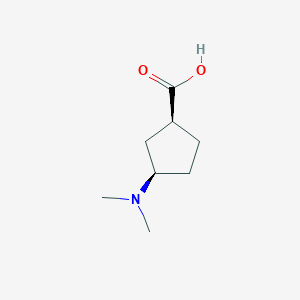
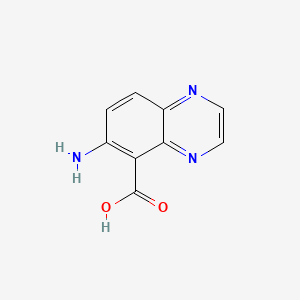
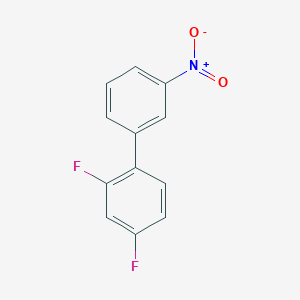
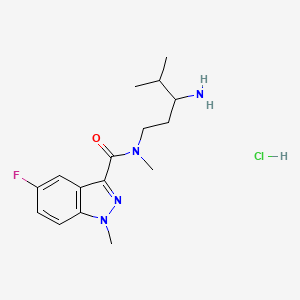

![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)


